molecular formula C18H20N2O B2426885 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole CAS No. 488110-64-1

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole

Cat. No.: B2426885
CAS No.: 488110-64-1
M. Wt: 280.371
InChI Key: OHKSIZCAGJQRHF-UHFFFAOYSA-N
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Description

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or formic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include substituted benzimidazole derivatives with potential biological activities.

Scientific Research Applications

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[(2-methoxyphenyl)methyl]-2-propyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-8-18-19-15-10-5-6-11-16(15)20(18)13-14-9-4-7-12-17(14)21-2/h4-7,9-12H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKSIZCAGJQRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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